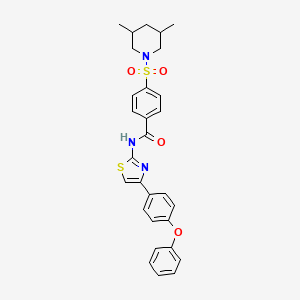

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide

Descripción

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a 4-phenoxyphenyl group and a sulfonyl-linked 3,5-dimethylpiperidine moiety. Its design incorporates bulkier aromatic and heterocyclic substituents, which may enhance binding specificity and metabolic stability compared to simpler derivatives.

Propiedades

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O4S2/c1-20-16-21(2)18-32(17-20)38(34,35)26-14-10-23(11-15-26)28(33)31-29-30-27(19-37-29)22-8-12-25(13-9-22)36-24-6-4-3-5-7-24/h3-15,19-21H,16-18H2,1-2H3,(H,30,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUPAWRIWGBLFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against two key analogs from the literature: 2D291 (N-(4-(2-bromo-5-methylphenyl)-thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) and 2E151 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide), both reported as small-molecule calcium channel activators with immunomodulatory effects .

Table 1: Structural and Functional Comparison

Key Observations:

2D291’s bromo-methylphenyl group may confer electrophilic reactivity, while 2E151’s dimethylphenyl group prioritizes lipophilicity.

Sulfonyl Substituents:

- The 3,5-dimethylpiperidine in the target compound likely improves metabolic stability over 2E151’s 4-propylpiperidine , where the alkyl chain could increase susceptibility to oxidative metabolism.

- Both 2D291 and 2E151 utilize unmodified or propyl-substituted piperidine, suggesting the target’s dimethylation balances rigidity and solubility.

Biological Activity: While direct data on the target compound is unavailable, 2D291 and 2E151 demonstrate adjuvant-like activity by amplifying cytokine production (e.g., IL-6, TNF-α) when co-administered with toll-like receptor agonists (LPS/MPLA) . The target’s phenoxyphenyl group may further optimize interactions with transcription factors (e.g., NF-κB) involved in cytokine gene regulation.

Research Findings and Mechanistic Insights

Hypothesized Pharmacological Profile

- Cytokine Modulation: The structural resemblance to 2D291 and 2E151 suggests the target compound may potentiate innate immune responses by enhancing NFAT/NF-κB signaling, a mechanism critical for adjuvant activity .

- Metabolic Stability: The 3,5-dimethylpiperidine group may reduce cytochrome P450-mediated metabolism compared to analogs with alkyl chains (e.g., 2E151), improving pharmacokinetics.

Q & A

Basic: What are the standard synthetic routes for 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones.

- Step 2: Sulfonylation of the piperidine moiety using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane).

- Step 3: Coupling of the sulfonylated piperidine with the benzamide-thiazole intermediate via amide bond formation, often using carbodiimide crosslinkers like EDC/HOBt .

Characterization:

- NMR spectroscopy (1H/13C) identifies aromatic protons (δ 7.2–8.1 ppm) and sulfonyl group signals (δ 3.1–3.5 ppm for piperidine methyl groups).

- Mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 578.2) .

Advanced: How can reaction conditions be optimized to improve yield during sulfonylation?

Answer:

Key parameters include:

- Temperature: Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.

- Solvent: Use anhydrous DMF or dichloromethane to enhance reagent solubility .

- Catalyst: Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.